Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate
CAS No.: 1804096-65-8
Cat. No.: VC2770662
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1804096-65-8 |
|---|---|
| Molecular Formula | C9H8F3NO3 |
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | ethyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H8F3NO3/c1-2-16-8(15)7-5(14)3-4-6(13-7)9(10,11)12/h3-4,14H,2H2,1H3 |
| Standard InChI Key | XULCOHZOTZQVSG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)O |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)O |
Introduction
Chemical Properties and Structure
Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate belongs to the pyridine derivative family, specifically classified as a picolinate ester. Its structure features a hydroxyl group at the 3-position and a trifluoromethyl group at the 6-position of the pyridine ring, which significantly influences its chemical properties and biological activities.
The compound has the following key characteristics:
| Property | Value |
|---|---|
| CAS Number | 1804096-65-8 |
| Molecular Formula | C₉H₈F₃NO₃ |
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | Ethyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate |
| InChI | InChI=1S/C9H8F3NO3/c1-2-16-8(15)7-5(14)3-4-6(13-7)9(10,11)12/h3-4,14H,2H2,1H3 |
| InChIKey | XULCOHZOTZQVSG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)O |
The trifluoromethyl group (CF₃) significantly enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with biological targets. Meanwhile, the hydroxyl group at position 3 facilitates hydrogen bonding with target proteins or enzymes, influencing their function and contributing to the compound's biological activity.
Biological Activities
Research indicates that Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate exhibits significant biological activities, attributed to its unique structural features. The compound has been studied for its potential pharmacological effects, including:
Antimicrobial Properties
The compound exhibits notable antimicrobial activity, attributed to its ability to modulate biological targets. This property is enhanced by:
Antifungal Properties
Studies suggest that Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate demonstrates antifungal properties. The trifluoromethyl group enhances lipophilicity, allowing better penetration of fungal cell membranes, while the hydroxyl group enables specific interactions with fungal cellular components.
Biological Activity Mechanisms
The compound's biological activity can be attributed to several mechanisms:
| Mechanism | Description | Potential Application |
|---|---|---|
| Enzyme Modulation | Interaction with target enzymes through hydrogen bonding and electronic effects | Pharmaceutical development |
| Membrane Interaction | Enhanced membrane penetration due to the lipophilic trifluoromethyl group | Antimicrobial agents |
| Target Protein Binding | Specific binding to biological targets through multiple interaction points | Drug development |
Research Applications
Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate has various potential applications across different research fields:
Medicinal Chemistry
The compound's structural features make it valuable in medicinal chemistry research:
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As a potential lead compound for antimicrobial drug development
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In structure-activity relationship studies to develop more potent derivatives
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As a pharmacophore model for designing compounds with specific biological activities
Agrochemical Applications
Compounds with similar structural features have applications in agrochemical development:
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As potential fungicides for crop protection
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In the development of novel herbicides
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As intermediates in the synthesis of other agrochemically active compounds
Organic Synthesis
Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate serves as a versatile intermediate in organic synthesis, particularly in:
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The development of more complex pharmaceutical molecules
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Creating libraries of compounds for biological screening
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Synthesis of novel heterocyclic systems with modified properties
Comparison with Similar Compounds
Understanding the relationship between Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
The following table compares Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate with related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate | 1804096-65-8 | C₉H₈F₃NO₃ | 235.16 g/mol | Hydroxyl at position 3, CF₃ at position 6 |
| Ethyl 6-(trifluoromethyl)picolinate | 1010422-92-0 | C₉H₈F₃NO₂ | 219.16 g/mol | Lacks hydroxyl group at position 3 |
| Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate | 1803855-22-2 | C₉H₈F₃NO₃ | 235.16 g/mol | CF₃ at position 5 instead of position 6 |
Structure-Activity Relationships
The position and nature of functional groups significantly impact the biological activity:
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The hydroxyl group at position 3 in Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate is crucial for hydrogen bonding interactions, which is absent in Ethyl 6-(trifluoromethyl)picolinate .
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The position of the trifluoromethyl group (position 6 versus position 5) affects the electronic distribution and steric properties, potentially altering binding affinity and selectivity for biological targets .
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Compounds with methoxy substitutions instead of hydroxyl groups (such as related compound Ethyl 3-methoxy-6-(trifluoromethyl)picolinate) demonstrate altered electronic properties and hydrogen bonding capabilities.
Analytical Characterization
Proper identification and characterization of Ethyl 3-hydroxy-6-(trifluoromethyl)picolinate are essential for research purposes and quality control.
Spectroscopic Methods
Several analytical techniques are commonly employed for characterization:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide structural confirmation of the compound, particularly the position of the hydroxyl group and trifluoromethyl group.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the compound.
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Infrared Spectroscopy: Identifies key functional groups, particularly the hydroxyl group and carbonyl of the ester function.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and quality control, with specific solvent systems optimized for trifluoromethylated picolinates.
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